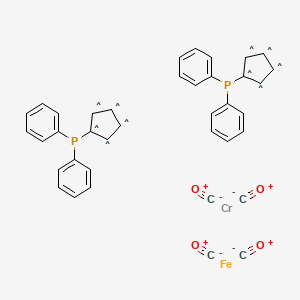

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

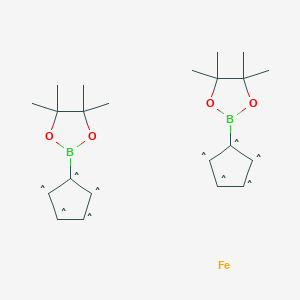

“(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%” is a complex organometallic compound. It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines . It’s commonly used as a ligand in homogeneous catalysis .

Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA .Molecular Structure Analysis

The preferred P–M–P bite angle for dppf is computationally calculated to be 95.60°, compared to an average P–M–P angle of 98.74° determined from X-ray crystal structures .Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .Physical And Chemical Properties Analysis

The compound is a deep yellow crystalline powder . It has a melting point of 181-182 °C (dec.) (lit.) . It is soluble in chloroform, dichloromethane, alcohol, and pentane, but insoluble in water . It is air sensitive and reacts slowly with moisture/water .Scientific Research Applications

Catalysis in Organic Synthesis

The bidentate ligand structure of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) makes it a valuable catalyst in organic synthesis. It’s particularly useful in C–C and C–X coupling reactions which are fundamental for creating a variety of functional macromolecules . These reactions are essential for manufacturing tailored dyes, components for organic light-emitting diodes (OLEDs), and precisely engineered conducting polymers and thermoplastics.

Synthesis of Functional Molecular Materials

This compound plays a significant role in the synthesis and matrix of 21st-century materials. The ferrocene core of the ligand imparts fine control over the catalytic reactions, aiding in the creation of materials with specific desired properties . Its limited flexibility, akin to a ball and socket joint, stabilizes various ground and transition states, which is crucial for the synthesis of these materials.

Development of Coordination Compounds

The compound is used in the development of coordination compounds and the formation of complexes with various metals, such as palladium chloride . This application is vital for the creation of new materials with unique chemical and physical properties that can be tailored for specific uses.

Luminescence and Photoactivity

Materials containing [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) have been designed to exhibit cooperative luminescence . The oxidizability of the ferrocene unit assists in characterization and can be tailored to provide or complement photo- or electroactivity, making it suitable for applications in photovoltaic devices and sensors.

Host–Guest Complexation

The compound’s structure allows it to function in host–guest complexation . This is a process where molecules form complexes with ions or other molecules (guests), which can be used in various applications, including drug delivery systems and the design of molecular machines.

Green Chemistry

It serves as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . This application is part of the broader field of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products.

Mechanism of Action

Target of Action

The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) is the catalytic systems used in coordination chemistry . The compound, also known as dppf, is a widely used component in these systems due to its versatile coordination behavior .

Mode of Action

The compound interacts with its targets through its bidentate ligand , 1,1’-bis(diphenylphosphino)ferrocene (dppf), which is a key component in catalytic systems . The ferrocene core of dppf imparts fine control to catalytic C–C and C–X coupling reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the manufacture of a range of functional macromolecules. These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics . The compound’s role in these pathways is primarily through its contribution to catalytic C–C and C–X coupling reactions .

Result of Action

The result of the compound’s action is the efficient production of a variety of functional macromolecules, including tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics . It also promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound is solid in form and decomposes at 136-139 °C .

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLTVMJQSUKOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28CrFeO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)